molecular formula C23H32N4O2 B14383968 N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea CAS No. 88421-28-7

N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea

Cat. No.: B14383968
CAS No.: 88421-28-7
M. Wt: 396.5 g/mol
InChI Key: GBKWZRMHFWGQFA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenylpyridazinyl moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenylpyridazinyl core, the introduction of the hexyl chain, and the final coupling with the cyclohexylurea moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-[3-(4-morpholinyl)propyl]urea
  • N-Cyclohexyl-N’-[3-hydroxypropyl]urea
  • N-Cyclohexyl-N’-[1-(hydroxymethyl)propyl]urea

Uniqueness

N-Cyclohexyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions

Properties

CAS No.

88421-28-7

Molecular Formula

C23H32N4O2

Molecular Weight

396.5 g/mol

IUPAC Name

1-cyclohexyl-3-[6-(6-oxo-3-phenylpyridazin-1-yl)hexyl]urea

InChI

InChI=1S/C23H32N4O2/c28-22-16-15-21(19-11-5-3-6-12-19)26-27(22)18-10-2-1-9-17-24-23(29)25-20-13-7-4-8-14-20/h3,5-6,11-12,15-16,20H,1-2,4,7-10,13-14,17-18H2,(H2,24,25,29)

InChI Key

GBKWZRMHFWGQFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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